tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate

Description

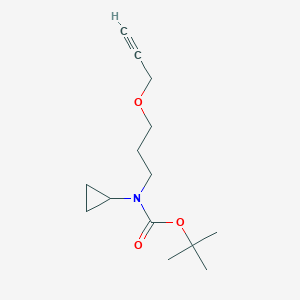

tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a cyclopropylamine moiety and a 3-prop-2-ynoxypropyl chain. The prop-2-ynoxy (propargyl ether) group introduces alkyne functionality, enabling participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which is critical for bioconjugation or polymer synthesis .

prop-2-ynoxypropyl) . Such structural variations significantly influence physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate |

InChI |

InChI=1S/C14H23NO3/c1-5-10-17-11-6-9-15(12-7-8-12)13(16)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |

InChI Key |

PUPYOEMZWUQWRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCOCC#C)C1CC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with cyclopropylamine and 3-prop-2-ynoxypropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynoxypropyl group can be replaced by other nucleophiles like halides or amines.

Scientific Research Applications

tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Key Difference : Replacement of the propargyl ether group with a hydroxypropyl chain.

- Impact :

tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

- Key Difference : Incorporation of a pyrimidine ring and methoxycyclohexyl group.

- Methoxycyclohexyl groups may enhance metabolic stability compared to cyclopropyl or linear alkyl chains .

tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

- Molecular Formula : C₁₁H₁₇N₃O₄

- Molecular Weight : 255.28 g/mol

- Key Difference : Spirocyclic diaza-diketone system.

- The diketone moiety may confer electrophilic reactivity, enabling covalent binding to nucleophilic residues in enzymes .

Reactivity and Functional Group Analysis

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| This compound | Propargyl ether, cyclopropyl, carbamate | Alkyne enables click chemistry; cyclopropyl enhances steric hindrance and metabolic stability. |

| tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate | Hydroxypropyl, cyclopropyl, carbamate | Hydroxyl group supports hydrogen bonding but limits conjugation strategies. |

| tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate | Spirocyclic diketone, carbamate | Electrophilic diketone may participate in covalent inhibition; spirocycle reduces flexibility. |

Spectroscopic and Crystallographic Data

While direct data for this compound are unavailable, NMR chemical shifts for analogues provide insights:

- tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate: Carbonyl carbons appear at δ ~179 ppm (C=O), while aromatic carbons resonate at δ 107–122 ppm . Alkyne-containing analogues would exhibit distinct shifts for sp-hybridized carbons (δ ~70–90 ppm), absent in hydroxypropyl variants.

Biological Activity

tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological effects, drawing from various research findings and studies.

- Molecular Formula : C₉H₁₇N₁O₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 107017-73-2

- Physical State : Solid at room temperature

The compound can be synthesized through various methods, including reductive cyclopropanation and hydrolysis of diethyl cyclopropane-1,1-dicarboxylate, yielding moderate overall efficiencies .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, particularly in relation to its potential as an insecticide and its metabolic stability.

Insecticidal Potential

Research indicates that derivatives of this compound can be transformed into spirocyclopropanated analogues of known insecticides like Thiacloprid and Imidacloprid. These transformations enhance the bioactivity against various pests by improving the binding affinity to target sites in insects .

Metabolic Stability and Lipophilicity

A comparative study on the lipophilicity and metabolic stability of compounds with similar structures showed that modifications involving the tert-butyl group could significantly influence these properties. For instance, replacing the tert-butyl group with a CF₃-cyclobutane increased lipophilicity while affecting metabolic stability inconsistently across different compounds .

Study 1: Antifungal Activity

In a study examining antifungal properties, the compound was evaluated against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that while the original compounds exhibited moderate antifungal activity, the modified versions showed enhanced potency. Specifically, a CF₃-cyclobutane analogue demonstrated significant inhibition at micromolar concentrations .

Study 2: Antihistamine Properties

Another investigation focused on the antihistamine activity of related compounds. The original drug Buclizine was tested alongside its CF₃-cyclobutane analogue. The findings revealed that while Buclizine had an IC₅₀ of 31 μM, the analogue maintained activity with an IC₅₀ of 102 μM, indicating preserved biological activity despite structural modifications .

Data Table: Biological Activity Summary

| Compound | Activity Type | Target Organism/Mechanism | IC₅₀ (μM) |

|---|---|---|---|

| This compound | Antifungal | Trichophyton mentagrophytes | Moderate |

| CF₃-cyclobutane analogue | Antifungal | Trichophyton rubrum | Significant |

| Buclizine | Antihistamine | Histamine receptors | 31 |

| CF₃-cyclobutane analogue (of Buclizine) | Antihistamine | Histamine receptors | 102 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.